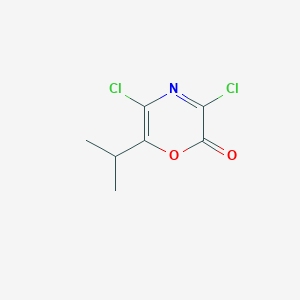
3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one: is a heterocyclic compound characterized by the presence of chlorine atoms at the 3rd and 5th positions, an isopropyl group at the 6th position, and an oxazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one typically involves the reaction of appropriate chlorinated precursors with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific steps include:
Chlorination: Chlorination of a suitable precursor to introduce chlorine atoms at the desired positions.
Cyclization: Formation of the oxazinone ring through cyclization reactions.
Isopropylation: Introduction of the isopropyl group at the 6th position using isopropylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and cyclization processes, often using automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chlorine atoms in 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The oxazinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxazinone ring.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction Products: Altered oxazinone derivatives with different oxidation states.
Hydrolysis Products: Breakdown products of the oxazinone ring, potentially leading to simpler organic compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Catalysis: Employed in catalytic processes due to its unique chemical properties.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Drug Development: Used as a scaffold for developing new therapeutic agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-propan-2-yl-1,4-oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the isopropyl group, leading to different chemical and biological properties.
6-Isopropyl-2H-1,4-oxazin-2-one:
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one: Contains a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.
Propriétés
Numéro CAS |
131882-00-3 |
|---|---|
Formule moléculaire |
C7H7Cl2NO2 |
Poids moléculaire |
208.04 g/mol |
Nom IUPAC |
3,5-dichloro-6-propan-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C7H7Cl2NO2/c1-3(2)4-5(8)10-6(9)7(11)12-4/h3H,1-2H3 |
Clé InChI |
HKEFATMJLYCDFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
SMILES canonique |
CC(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















